t-boc-N-amido-PEG9-azide
Overview
Description
t-boc-N-amido-PEG9-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable reagent in various chemical and biological applications. The azide group is reactive with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-boc-N-amido-PEG9-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated amine.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions to yield the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Boc Protection: Boc protection is carried out in large batches with continuous monitoring of reaction conditions.
Azidation: The azidation step is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality
Chemical Reactions Analysis
Types of Reactions
t-boc-N-amido-PEG9-azide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in aqueous or organic solvents at room temperature.
Deprotection: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage.
Deprotection: The major product is the free amine
Scientific Research Applications
t-boc-N-amido-PEG9-azide has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of t-boc-N-amido-PEG9-azide involves:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages, facilitating the attachment of various ligands, probes, or drugs to target molecules.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions
Comparison with Similar Compounds
Similar Compounds
t-boc-N-amido-PEG9-amine: Contains an amino group and a Boc-protected amino group, but lacks the azide group.
t-boc-aminooxy-PEG9-azide: Contains an aminooxy group instead of an amido group.
t-boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group instead of an azide group
Uniqueness
t-boc-N-amido-PEG9-azide is unique due to its combination of an azide group and a Boc-protected amino group, which allows for versatile applications in Click Chemistry and bioconjugation techniques .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIKYHBSXHEGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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